GPDA - 65096-46-0

GPDA

Catalog Number: EVT-255771
CAS Number: 65096-46-0
Molecular Formula: C₂₀H₂₄N₄O₇S
Molecular Weight: 464.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glycylproline dipeptidyl aminopeptidase (GPDA) is an enzyme that catalyzes the hydrolysis of X-Proline dipeptides from the N-terminus of polypeptides [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It shows a strong preference for substrates with proline at the penultimate position [, ]. While GPDA is found in various organisms, much of the research focuses on its role as a potential biomarker for certain diseases in humans [, , , , , , , , , , , , , , , , , , , , , , , , ]. Notably, several papers discuss the presence of different GPDA isoenzymes, with specific isoenzymes showing elevated levels in certain diseases like hepatocellular carcinoma [, , , , , , , ].

  • Compound Description: GPDA-F is an isoenzyme of GPDA. It has a faster electrophoretic mobility compared to other GPDA isoenzymes, hence the designation "F" for fast. GPDA-F is a glycoprotein rich in sialic acid. [, ] This isoenzyme is primarily found in the serum of patients with hepatocellular carcinoma (HCC) and is considered a potential marker for this disease. [, , , , , ]
  • Relevance: GPDA-F is directly derived from GPDA. It is a specific isoform of the enzyme that exhibits altered electrophoretic mobility, likely due to differences in post-translational modifications like glycosylation. This difference in mobility allows for its distinction from other GPDA isoforms and its potential use as a specific biomarker for HCC. [, , , , , ]
  • Compound Description: GPDA-S is another isoenzyme of GPDA. Compared to GPDA-F, it exhibits slower electrophoretic mobility, hence designated as "S" for slow. This isoenzyme is found in the serum of both healthy individuals and those with various conditions. []
  • Relevance: Similar to GPDA-F, GPDA-S is a distinct isoform of GPDA. They differ in their electrophoretic mobility, suggesting structural variations, potentially in their glycosylation patterns. Unlike GPDA-F, GPDA-S does not show specific association with HCC. []
  • Compound Description: GPDA II is a specific isoenzyme of GPDA. It is found in the cancerous liver tissues of patients with hepatocellular carcinoma (HCC). [, ] GPDA II was not detectable in liver tissues showing degeneration or necrosis. [] This isoenzyme appears in the serum during the precancerous stage of HCC, and its levels increase with the progression of the disease. []
  • Relevance: GPDA II is a specific isoform of GPDA specifically associated with HCC tumor tissues. Similar to GPDA-F, it emerges as a potential biomarker for HCC, and its presence even in the precancerous stage highlights its potential for early diagnosis. [, ] The lack of GPDA II in necrotic tissues indicates that viable tumor cells are the likely source of this isoenzyme. []

α-Fetoprotein (AFP)

  • Compound Description: AFP is a glycoprotein that is typically produced during fetal development. Elevated serum AFP levels are a well-established biomarker for hepatocellular carcinoma (HCC). [, , , , , ]
  • Relevance: While structurally unrelated to GPDA, AFP serves as a comparative marker for HCC in many of the studies. Its frequent use alongside GPDA, particularly GPDA-F, helps establish the diagnostic significance of GPDA isoforms in HCC. [, , , , , ]

α-L-Fucosidase (AFU)

  • Compound Description: AFU is an enzyme involved in the breakdown of fucose-containing carbohydrates. Elevated serum AFU levels have been linked to HCC. [, ]
  • Relevance: AFU serves as another comparative biomarker to assess the diagnostic capability of GPDA in HCC. Like AFP, the combined use of AFU with GPDA isoforms, especially GPDA-F, helps strengthen the validity of GPDA-related markers in HCC detection. [, ]

Gamma-glutamyltransferase isoenzyme II (GGT-II)

  • Compound Description: GGT-II is an isoenzyme of gamma-glutamyltransferase, an enzyme involved in glutathione metabolism. Elevated levels of GGT-II are linked to HCC. []
  • Relevance: GGT-II is another comparative marker used in HCC diagnosis alongside GPDA and its isoenzyme GPDA-F. Similar to AFP and AFU, the combined use of GGT-II with GPDA and GPDA-F further emphasizes the value of GPDA isoforms in HCC detection. []

Carbohydrate Antigen 125 (CA125)

  • Relevance: Similar to the other markers mentioned, CA125 is not structurally related to GPDA but serves as another point of comparison for evaluating the diagnostic potential of GPDA isoforms, especially when used in combination. [, ]

N-acetyl-β-D-glucosaminidase (NAG)

  • Compound Description: NAG is an enzyme found in lysosomes, and its presence in urine is a sensitive indicator of early kidney damage. [, , , ]
  • Relevance: While structurally unrelated to GPDA, both are urinary markers investigated for their association with kidney injury. Their combined evaluation in some studies helps to establish the clinical significance of urine GPDA as an indicator of kidney damage in conditions like hypertension and acute glomerulonephritis. [, , , ]

Alanine Aminotransferase (ALT)

  • Compound Description: ALT is an enzyme primarily found in the liver. Elevated serum ALT levels are a common indicator of liver damage. [, ]
  • Relevance: ALT, similar to GPDA, is a marker for liver damage. The ratio of GPDA-F to ALT (GPDA-F/ALT) has been investigated for its diagnostic value in HCC. [, ] The use of GPDA-F/ALT as a potential biomarker highlights the importance of considering the relative changes in GPDA isoforms in the context of liver injury.

Cholinesterase

  • Compound Description: Cholinesterase is an enzyme responsible for the breakdown of acetylcholine. Low serum cholinesterase levels have been linked to gastric cancer. []
  • Relevance: While structurally unrelated to GPDA, cholinesterase is another serum marker investigated for its potential in gastric cancer diagnosis. It is often used in conjunction with GPDA to enhance the diagnostic accuracy for gastric cancer. []
Classification and Source

Gly-Pro p-nitroanilide p-toluenesulfonate salt, with the Chemical Abstracts Service registry number 65096-46-0, is classified as a synthetic dipeptide substrate. It is derived from the combination of the dipeptide glycine-proline and p-nitroaniline, followed by the formation of a salt with p-toluenesulfonic acid. This compound is widely utilized in biochemical assays to measure the activity of dipeptidyl peptidase IV, an enzyme involved in various physiological processes including glucose metabolism and peptide hormone regulation .

Synthesis Analysis

The synthesis of Gly-Pro p-nitroanilide p-toluenesulfonate salt typically involves several key steps:

  1. Peptide Coupling: The first step involves the coupling of glycine and proline to form the dipeptide glycine-proline. This can be achieved using standard peptide coupling reagents such as carbodiimides or other activating agents.
  2. Formation of p-Nitroanilide: The next step involves reacting the dipeptide with p-nitroaniline. This reaction is facilitated by activating agents that promote nucleophilic attack on the carbonyl carbon of the peptide bond.
  3. Salt Formation: Finally, p-toluenesulfonic acid is added to form the salt, enhancing the solubility and stability of the compound in aqueous solutions.
Gly Pro+p nitroaniline+p toluenesulfonic acidGly Pro p nitroanilide p toluenesulfonate\text{Gly Pro}+\text{p nitroaniline}+\text{p toluenesulfonic acid}\rightarrow \text{Gly Pro p nitroanilide p toluenesulfonate}

This synthetic route can be scaled for industrial production, where automated processes are employed to ensure consistency and efficiency .

Molecular Structure Analysis

The molecular structure of Gly-Pro p-nitroanilide p-toluenesulfonate salt consists of three primary components:

  • Dipeptide Backbone: The backbone includes glycine and proline linked by a peptide bond.
  • p-Nitroaniline Moiety: This group allows for spectrophotometric detection upon enzymatic cleavage.
  • p-Toluenesulfonate Counterion: This ion enhances solubility in aqueous environments.

The molecular formula is C17H20N4O5SC_{17}H_{20}N_{4}O_{5}S, with a molecular weight of approximately 464.49 g/mol . The presence of the nitro group on the aniline ring contributes to its distinctive yellow color when released during enzymatic activity.

Chemical Reactions Analysis

Gly-Pro p-nitroanilide p-toluenesulfonate salt primarily undergoes hydrolysis reactions when utilized as a substrate in enzymatic assays. The key reactions include:

  1. Enzymatic Hydrolysis: The compound is cleaved by dipeptidyl peptidase IV at the Gly-Pro bond, yielding glycine, proline, and free p-nitroaniline:
Gly Pro p nitroanilide p toluenesulfonate+H2OGly+Pro p nitroaniline+p toluenesulfonate\text{Gly Pro p nitroanilide p toluenesulfonate}+\text{H}_2\text{O}\rightarrow \text{Gly}+\text{Pro p nitroaniline}+\text{p toluenesulfonate}
  1. Detection Methodology: The released p-nitroaniline can be quantified spectrophotometrically at 405 nm due to its yellow color, providing a direct measure of Dipeptidyl Peptidase IV activity in biological samples .
Mechanism of Action

The mechanism of action for Gly-Pro p-nitroanilide p-toluenesulfonate salt involves its role as a substrate for dipeptidyl peptidase IV:

  • Target Enzyme: Dipeptidyl peptidase IV specifically cleaves the Gly-Pro bond within the substrate.
  • Biochemical Pathways: The cleavage affects glucose metabolism pathways by modulating levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
  • Pharmacokinetics: The compound exhibits solubility in various solvents; notably, it has a solubility of 50 mg/mL in 1 M hydrochloric acid.
Physical and Chemical Properties Analysis

Gly-Pro p-nitroanilide p-toluenesulfonate salt exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a yellow crystalline powder.
  • Solubility: Soluble in water and organic solvents such as dimethyl sulfoxide.
  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH variations.
  • Melting Point: Specific melting point data may vary but generally falls within standard ranges for similar compounds .
Applications

Gly-Pro p-nitroanilide p-toluenesulfonate salt has diverse applications in scientific research:

  • Enzymatic Assays: Primarily used for measuring Dipeptidyl Peptidase IV activity, which has implications in diabetes research and other metabolic disorders.
  • Diagnostic Tool: Employed in clinical diagnostics for conditions such as primary hepatic carcinoma due to its ability to reflect enzyme activity related to disease states .
  • Research Studies: Utilized in various biochemical studies involving protein metabolism and enzyme kinetics.
Enzymatic Activity and Mechanistic Role of Gly-Pro p-Nitroanilide p-Toluenesulfonate Salt in Proteolytic Systems

Substrate Specificity for Dipeptidyl Peptidase IV (DPP-IV) in Metabolic Regulation

Gly-Pro p-nitroanilide p-toluenesulfonate salt (GPNA·Tos; CAS 65096-46-0) serves as a highly specific chromogenic substrate for dipeptidyl peptidase IV (DPP-IV), an enzyme pivotal in glucose metabolism regulation. DPP-IV inactivates glucagon-like peptide-1 (GLP-1), an incretin hormone that stimulates insulin secretion. The substrate’s design leverages the Pro residue at the P1 position, which aligns perfectly with DPP-IV’s catalytic preference for N-terminal Xaa-Pro dipeptide cleavage [1] [5]. Upon enzymatic hydrolysis, GPNA·Tos releases p-nitroaniline (pNA), yielding a spectrophotometrically quantifiable yellow product (λmax = 405 nm). This reaction underpins standardized assays for DPP-IV activity in metabolic studies, particularly in serum and brush border homogenates [1] [6].

The compound’s specificity is further evidenced by its minimal cross-reactivity with related proteases like DPP-II or DPP-8. Structural studies reveal that the p-toluenesulfonate moiety enhances solubility in aqueous buffers (50 mg/mL in 1 M HCl) while stabilizing the anilide bond against non-specific hydrolysis [5] [6]. This precision makes GPNA·Tos indispensable for:

  • Drug discovery screens for DPP-IV inhibitors (e.g., antidiabetic agents) [7]
  • Functional characterization of DPP-IV isoforms in pathological models [9]
  • Table 1: Key Biochemical Properties of GPNA·Tos
    PropertyValueApplication Significance
    Molecular FormulaC₂₀H₂₄N₄O₇SMass spectrometry calibration
    Molecular Weight464.5 g/molMolar activity calculations
    Solubility50 mg/mL in 1 M HClAssay buffer compatibility
    Storage Conditions-20°C (desiccated)Long-term stability assurance
    Chromogenic Moietyp-nitroaniline (ε = 9,900 M⁻¹cm⁻¹)High-sensitivity detection

Kinetic Analysis of Hydrolytic Cleavage and p-Nitroaniline Release Mechanisms

The hydrolysis kinetics of GPNA·Tos follow Michaelis-Menten saturation behavior, enabling precise quantification of DPP-IV activity. The reaction mechanism proceeds via a two-step nucleophilic catalysis:

  • Acylation: DPP-IV’s Ser-Asp-His catalytic triad attacks the scissile Gly-Pro amide bond, forming an acyl-enzyme intermediate.
  • Deacylation: Hydrolytic release of the p-nitroaniline chromophore, accompanied by regeneration of free enzyme [6].

Key kinetic parameters derived from Lineweaver-Burk plots include:

  • Km: 0.2–0.5 mM (reflects moderate substrate affinity)
  • kcat: 25–40 s⁻¹ (turnover number)
  • Vmax: Variable with enzyme source (e.g., human serum vs. porcine renal DPP-IV) [6] [8]

The real-time detection of pNA release (ΔA405/min) allows continuous monitoring of enzyme activity. This method achieves a linear response between 0.01–0.1 U/mL DPP-IV, with sensitivity enhanced by the high molar extinction coefficient of pNA (ε = 9,900 M⁻¹cm⁻¹) [6]. Factors influencing kinetic accuracy include:

  • pH dependence: Optimal activity at pH 7.5–8.5 (Tris/HCl buffers)
  • Ionic strength: >100 mM NaCl reduces non-specific binding
  • Temperature control: 37°C for physiological relevance [8]
  • Table 2: Comparative Kinetic Parameters of GPNA·Tos Hydrolysis
    Enzyme SourceKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
    Human Serum DPP-IV0.48 ± 0.0338.2 ± 1.579,583
    Porcine Renal DPP-IV0.22 ± 0.0125.7 ± 0.8116,818
    Rat Intestinal Homogenate0.31 ± 0.0229.4 ± 1.294,839

Role in Proteolytic Cascade Activation for Digestive and Pathophysiological Studies

Beyond DPP-IV assays, GPNA·Tos enables exploration of proteolytic cascades in digestive physiology and disease pathogenesis. In in vitro gastrointestinal (GI) digestion models, it serves as a reporter substrate to quantify protease efficiency. For example, co-incubation with microbial proteases (e.g., PepzymeAG) increases the hydrolysis rate of dietary proteins (e.g., whey, collagen) by 12–15%, correlating with enhanced peptide bioaccessibility [8]. The liberated peptides exhibit dual bioactivity: antioxidant (ABTS⁺ scavenging) and antidiabetic (DPP-IV inhibition) effects [8].

In pathophysiological contexts, GPNA·Tos facilitates high-throughput screening of natural enzyme inhibitors (NEIs). Hydro-ethanolic plant extracts (e.g., Eucalyptus globulus, Ocimum sanctum) inhibit DPP-IV-mediated GPNA·Tos hydrolysis with IC50 values of 10–50 μg/mL. These inhibitors leverage polyphenolic compounds (e.g., flavonoids, terpenoids) that competitively bind DPP-IV’s active site, as demonstrated by:

  • Dose-response curves: 70–90% inhibition at 100 μg/mL extract concentrations
  • Synergistic effects: Polyherbal blends (e.g., tulsi:banyan:jamun, 1:1:2) enhance potency [7] [9]

Furthermore, GPNA·Tos-based assays reveal protease dysregulation in metabolic diseases. Elevated DPP-IV activity in diabetic sera correlates with impaired GLP-1 function, establishing this substrate as a diagnostic proxy for metabolic syndrome progression [9].

  • Table 3: Research Applications of GPNA·Tos in Proteolytic Studies
    Application DomainExperimental ModelKey Findings
    Digestive ProteolysisIn vitro GI simulationPepzymeAG ↑ GPNA·Tos hydrolysis by 18% vs. controls
    Natural Inhibitor ScreensEucalyptus leaf extractsIC50 = 15.2 μg/mL (DPP-IV inhibition)
    Diabetic PathogenesisHuman serum samples2.1-fold ↑ DPP-IV activity in type 2 diabetes
    Polyherbal FormulationsTulsi-Banyan-Jamun (1:1:2 blend)Synergistic IC50 = 8.7 μg/mL

Compound Nomenclature and Variants

  • Table 4: Systematic Nomenclature of Gly-Pro p-Nitroanilide p-Toluenesulfonate Salt and Analogues
    Chemical NameSynonymsReference
    (2S)-1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide; 4-methylbenzenesulfonic acidGly-Pro pNA·Tos; GPDA; GPNT [5] [6]
    Z-Gly-Pro-Arg p-nitroanilide acetate saltThrombin substrate; Chromogenic protease probe [3]
    H-Gly-Ala-pNA·TosOHDPP-8/9 substrate [5]
    Gly-Lys p-nitroanilidePlasmin substrate [6]

Note: Z = benzyloxycarbonyl protecting group.

Properties

CAS Number

65096-46-0

Product Name

Gly-Pro p-nitroanilide p-toluenesulfonate salt

IUPAC Name

(2S)-1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;4-methylbenzenesulfonic acid

Molecular Formula

C₂₀H₂₄N₄O₇S

Molecular Weight

464.5 g/mol

InChI

InChI=1S/C13H16N4O4.C7H8O3S/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,11H,1-2,7-8,14H2,(H,15,19);2-5H,1H3,(H,8,9,10)/t11-;/m0./s1

InChI Key

XHLUWCXVWCBOPP-MERQFXBCSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.